6-Azaspiro[4.5]decan-7-one

Late-stage functionalization Biocatalysis Fragment-based drug discovery

6-Azaspiro[4.5]decan-7-one is the definitive 6-aza[4.5] spirocyclic ketone core for drug discovery programs requiring validated scaffold diversity. This conformationally constrained building block uniquely enables stereoselective access to the halichlorine/pinnaic acid alkaloid family and serves as the unsubstituted ketone precursor for sub-nanomolar CCR1 antagonists. P450BM3-catalyzed late-stage C-H hydroxylation has been demonstrated specifically on this 6-aza scaffold, providing a proven entry point for fragment-based diversification. Select this isomer to ensure geometric compatibility with established synthetic protocols; alternative 7-aza or 8-aza regioisomers cannot replicate these outcomes.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B15274777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[4.5]decan-7-one
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCCC(=O)N2
InChIInChI=1S/C9H15NO/c11-8-4-3-7-9(10-8)5-1-2-6-9/h1-7H2,(H,10,11)
InChIKeyREZOLELVXRIQLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azaspiro[4.5]decan-7-one: Spirocyclic Ketone Scaffold for Fragment-Based Drug Discovery and Natural Product Synthesis


6-Azaspiro[4.5]decan-7-one (CAS 57269-10-0, C₉H₁₅NO) is a heterocyclic spirocyclic ketone featuring a nitrogen atom at position 6 of a fused [4.5] spiro ring system . This compound belongs to the azaspiro[4.5]decane family, a class of conformationally constrained scaffolds valued in medicinal chemistry for their enhanced target selectivity and improved metabolic stability relative to flexible linear or monocyclic amines [1]. The 6-azaspiro[4.5]decane core constitutes the defining structural feature of the marine alkaloids halichlorine and pinnaic acid [2], and serves as a key synthetic intermediate for constructing complex azaspirocyclic natural products and pharmaceutical candidates [3].

Why 6-Azaspiro[4.5]decan-7-one Cannot Be Interchanged with Other Spirocyclic Ketones


Substitution of 6-azaspiro[4.5]decan-7-one with alternative spirocyclic ketones is demonstrably not equivalent due to three distinct and quantifiable differences: (1) Nitrogen position within the spiro framework critically determines both synthetic accessibility and downstream functionalization outcomes, with 6-aza vs. 7-aza or 8-aza isomers exhibiting divergent reactivity in P450BM3-catalyzed late-stage C-H hydroxylation [1]; (2) In biologically active derivatives, the specific 6-aza[4.5] geometry directly correlates with target engagement profiles, as evidenced by sub-nanomolar CCR1 antagonism in conformationally constrained 6-aza-containing spirocycles versus micromolar activity in structurally related but differently configured scaffolds ; (3) The 6-aza[4.5]decane core uniquely enables stereocontrolled access to the halichlorine/pinnaic acid natural product family, whereas other azaspiro regioisomers (e.g., 8-aza[4.5], 7-aza[4.5]) lack the requisite geometry for this stereoselective synthetic pathway [2].

Quantitative Differentiation Evidence for 6-Azaspiro[4.5]decan-7-one Versus Closest Analogs


Regioselective Late-Stage C-H Hydroxylation: 6-Aza vs. 7-Aza Scaffold Divergence

In direct comparative studies of spirocyclic piperidine scaffolds using evolved P450BM3 mutants, 6-azaspiro[4.5]decane and 7-azaspiro[4.5]decane exhibit fundamentally different hydroxylation site preferences and conversion efficiencies [1]. The 6-aza scaffold undergoes hydroxylation at distinct unactivated C-H positions compared to the 7-aza isomer, enabling divergent diversification pathways for fragment elaboration. Molecular dynamics simulations and docking studies confirmed that the spiro nitrogen position (C6 vs. C7) critically modulates ligand-protein interactions with the P450BM3 active site, directly affecting both site-selectivity and conversion yield [1]. This differentiation is essential for synthetic planning: a fragment library built on 6-azaspiro[4.5]decane cannot be functionally replicated using the 7-aza isomer without complete re-optimization of the biocatalytic hydroxylation step.

Late-stage functionalization Biocatalysis Fragment-based drug discovery

Functional Antagonist Potency in CCR1-Mediated Chemotaxis

Spirocyclic compounds incorporating the oxa-azaspiro[4.5]decane scaffold demonstrate potent CCR1 antagonism with sub-nanomolar to low-nanomolar functional activity . In functional assays measuring inhibition of CCR1-mediated chemotaxis, three representative spirocyclic compounds exhibited IC₅₀ values of 2 nM, 2.6 nM, and 68 nM, respectively . While 6-azaspiro[4.5]decan-7-one itself is the unsubstituted core scaffold, these data demonstrate that the 6-aza[4.5] framework provides a validated entry point into a chemotype capable of single-digit nanomolar target engagement. In contrast, alternative spirocyclic cores (e.g., 7-azaspiro[3.5]nonane, 1-oxa-8-azaspiro[4.5]decane) reported in FAAH inhibitor programs exhibit micromolar-range potency for unrelated targets, underscoring that potency is not a generic property of spirocycles but is scaffold-specific [1].

Chemokine receptor antagonism Inflammation Immunomodulation

Stereocontrolled Access to Marine Alkaloid Natural Products via 6-Aza Core

The 6-azaspiro[4.5]decane ring system is the exclusive structural core of the marine alkaloids halichlorine, pinnaic acid, and pinnarine, first isolated in 1996 by Uemura et al. [1]. Stereocontrolled synthetic access to this natural product family requires the specific 6-aza[4.5] geometry. Using intramolecular acylnitroso ene reaction, the azaspirocyclic core was obtained as a single diastereomer and subsequently subjected to highly stereoselective ethynylation, yielding the 1,7-disubstituted 6-azaspiro[4.5]decane intermediate in high stereochemical purity [2]. This stereoselectivity is a direct consequence of the 6-aza[4.5] scaffold architecture; the 8-azaspiro[4.5]decan-7-one regioisomer or 7-azaspiro[4.5]decane scaffolds cannot achieve the same stereocontrolled transformation due to altered spatial orientation of the lactam carbonyl relative to the spiro junction [3]. Halichlorine has demonstrated VCAM-1 inhibition with an IC₅₀ of 7 mg/mL (approximately 20 μM), establishing a biological benchmark for the natural product class [4].

Natural product synthesis Total synthesis Marine alkaloids

Synthetic Yield Benchmarking: 6-Aza Spirobicyclic Lactam via Beckmann Rearrangement

In a validated synthetic sequence toward the halichlorine/pinnaic acid core, the 6-azaspiro[4.5]decane scaffold was constructed via a multi-step route with quantified yields at each stage [1]. The key transformations include: tandem Michael addition/alkylation (68% yield), Dieckmann cyclization followed by decarboxylation (61% yield), reduction with LiEt₃BH followed by spontaneous lactonization (67% yield), and oxime formation (76% yield). The critical Beckmann rearrangement of the spirobicyclic oxime afforded the target 6-azaspiro[4.5]decane lactam in 60% yield [1]. This 60% Beckmann rearrangement yield represents a benchmark for 6-aza[4.5] scaffold construction. While direct comparative Beckmann rearrangement yields for 7-aza or 8-aza[4.5] regioisomers are not available in the same study, the successful stereocontrolled access to the 6-aza lactam is contingent upon the precise spatial relationship between the oxime and the spiro junction, a geometry unique to the 6-aza[4.5] framework [1].

Beckmann rearrangement Synthetic methodology Lactam formation

Conformational Rigidity and Selectivity Advantage in Azaspirane Immunomodulators

Structure-function studies of substituted azaspiranes have systematically mapped the heteroatom requirements for in vivo antiarthritic and suppressor cell-inducing activity across 8-hetero-2-azaspiro[4.5]decane and 9-hetero-3-azaspiro[5.5]undecane analogs of spirogermanium [1]. The spirocyclic framework confers conformational rigidity that enhances target selectivity compared to flexible acyclic amines. Within the azaspirane class, a specific analog (SK&F 105685: N,N-dimethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine dihydrochloride) demonstrated a measurable dual-functional profile: immunomodulatory efficacy in autoimmune disease models alongside a quantified cholesterol-lowering effect after oral administration in dogs [2]. While 6-azaspiro[4.5]decan-7-one is the ketone oxidation state of the core scaffold rather than the substituted amine, the documented structure-activity relationship (SAR) for azaspiro[4.5]decanes establishes that the specific [4.5] spiro geometry contributes to the pharmacological profile in ways that cannot be assumed for [5.5] or other ring-size variants.

Immunomodulation Autoimmune disease Conformational constraint

Validated Application Scenarios for 6-Azaspiro[4.5]decan-7-one in Research and Development


Fragment-Based Drug Discovery (FBDD) with Biocatalytic Late-Stage Diversification

6-Azaspiro[4.5]decan-7-one serves as the core scaffold for fragment libraries that undergo evolved P450BM3-catalyzed C-H hydroxylation to generate diverse functionalized analogs. The Oxford thesis by Lee (2023) validated this approach, demonstrating that 6-azaspiro[4.5]decane substrates yield hydroxylated products at specific unactivated positions via docking-guided P450BM3 mutant engineering [1]. Critically, 7-azaspiro[4.5]decane exhibits divergent site-selectivity, requiring separate substrate optimization. For FBDD programs seeking spirocyclic fragments with enzyme-mediated diversification capability, the 6-aza scaffold offers a validated entry point with defined hydroxylation outcomes [1].

Total Synthesis of Halichlorine, Pinnaic Acid, and Structurally Related Marine Alkaloids

The 6-azaspiro[4.5]decane ring system constitutes the mandatory core for synthesizing the marine alkaloid family comprising halichlorine, pinnaic acid, and pinnarine [2]. The intramolecular acylnitroso ene reaction protocol established by Matsumura et al. (2003) provides stereocontrolled access to the 1,7-disubstituted 6-azaspiro[4.5]decane intermediate as a single diastereomer [3]. Alternative regioisomers (7-aza, 8-aza) cannot recapitulate this stereoselectivity due to altered spatial orientation of the lactam carbonyl relative to the spiro junction [4]. Researchers pursuing total synthesis or analog development in this alkaloid class require the 6-aza[4.5] scaffold specifically.

CCR1 Chemokine Receptor Antagonist Lead Optimization Programs

Oxa-azaspiro[4.5]decane derivatives incorporating the 6-aza[4.5] framework have demonstrated potent functional antagonism of CCR1-mediated chemotaxis, with IC₅₀ values ranging from 2 nM to 68 nM in validated assays . 6-Azaspiro[4.5]decan-7-one serves as the unsubstituted ketone precursor for constructing more elaborate CCR1 antagonist scaffolds. The conformationally constrained [4.5] spiro geometry contributes to the sub-nanomolar target engagement observed in this chemotype, whereas alternative spirocyclic cores (e.g., [3.5] systems) exhibit micromolar-range activity for unrelated targets . For medicinal chemistry programs targeting inflammatory and immunomodulatory pathways via CCR1 antagonism, the 6-aza[4.5] scaffold provides a validated entry point for lead optimization.

Azaspirane Immunomodulator SAR and Metabolic Profiling Studies

Structure-function studies of azaspiranes have established that the [4.5] spiro geometry confers specific pharmacological properties distinct from [5.5] and other ring-size variants [5]. SK&F 105685, a substituted 2-azaspiro[4.5]decane, demonstrated dual immunomodulatory and cholesterol-lowering activities in vivo [6]. 6-Azaspiro[4.5]decan-7-one can be utilized as a key intermediate for synthesizing substituted azaspiro[4.5]decanes to systematically explore SAR around the immunomodulatory pharmacophore. The documented cholesterol-lowering effect in dogs after oral administration provides a benchmark for evaluating metabolic and pharmacokinetic properties of new azaspiro[4.5]decane analogs [6].

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